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(2,2'-Bipyridine)dimethylnickel

Cat. No.: B12931053
M. Wt: 244.95 g/mol
InChI Key: LUEJPRVWFPNCQR-UHFFFAOYSA-N
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Description

(2,2'-Bipyridine)dimethylnickel is an organonickel complex that features the classic bidentate chelating ligand, 2,2'-Bipyridine . This ligand class is renowned for forming stable complexes with many transition metals, which often exhibit unique electronic and photophysical properties . The dimethylnickel moiety in this complex makes it a valuable precursor or catalyst in various cross-coupling reactions and organic synthesis methodologies, where it can facilitate the transfer of methyl groups. Researchers utilize this compound in the development of new catalytic systems and in the synthesis of advanced materials. Its structure is pivotal in studies exploring catalytic cycles and reaction mechanisms involving nickel centers. The 2,2'-bipyridine ligand imparts stability to the complex and can influence the electron density at the nickel metal center, thereby modulating its reactivity . This compound is intended for research applications only, including but not limited to, use as a standard in metallorganic chemistry, a catalyst in organic transformations, and a building block for more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2Ni B12931053 (2,2'-Bipyridine)dimethylnickel

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2Ni

Molecular Weight

244.95 g/mol

IUPAC Name

carbanide;nickel(2+);2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.2CH3.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H3;/q;2*-1;+2

InChI Key

LUEJPRVWFPNCQR-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2]

Origin of Product

United States

Advanced Synthetic Strategies for 2,2 Bipyridine Dimethylnickel and Analogous Complexes

Methodologies for the Preparation of Crystalline (2,2'-Bipyridine)dimethylnickel

The isolation of this compound, often denoted as [(bpy)Ni(Me)₂], in a crystalline form is essential for its unambiguous characterization and for ensuring high purity for subsequent applications. While various dialkylnickel(II) complexes have been synthesized, the preparation of the dimethyl variant with the parent 2,2'-bipyridine (B1663995) ligand is a key synthetic target.

One established method for the synthesis of related dialkyl(bipyridine)nickel(II) complexes involves the reaction of a suitable nickel(II) precursor with an organometallic methylating agent in the presence of the bipyridine ligand. For instance, the synthesis of [(dtbbpy)Ni(Me)₂] (where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine) has been reported and serves as a valuable precedent. digitellinc.com The general approach involves the careful control of reaction conditions to favor the formation of the desired dimethylnickel species and prevent side reactions such as reductive elimination.

A common precursor for such syntheses is a nickel(II) halide, such as nickel(II) chloride or bromide. The methylation is typically achieved using a strong methylating agent like methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the decomposition of the organometallic reagents and the product.

The general reaction can be represented as follows:

NiX₂ + 2 Me-M + bpy → [(bpy)Ni(Me)₂] + 2 MX

Where:

NiX₂ is a nickel(II) halide

Me-M is a methylating agent (e.g., MeLi, MeMgBr)

bpy is 2,2'-bipyridine

Crystallization of the resulting complex is a critical step for obtaining a pure, well-defined product. This is typically achieved by slow evaporation of a saturated solution of the complex in a suitable solvent or by layering a solution of the complex with a less-polar solvent in which it is sparingly soluble. The choice of solvent is crucial and is often determined empirically. For analogous nickel-bipyridine complexes, crystallization from solvents like dichloromethane layered with diethyl ether has proven effective. chemrxiv.org The resulting crystals can then be analyzed by single-crystal X-ray diffraction to confirm the molecular structure.

Reactant Role Typical Solvent Atmosphere
Nickel(II) Halide (e.g., NiCl₂, NiBr₂)Nickel sourceDiethyl ether, THFInert (N₂, Ar)
Methylating Agent (e.g., MeLi, MeMgBr)Methyl group sourceDiethyl ether, THFInert (N₂, Ar)
2,2'-BipyridineLigandDiethyl ether, THFInert (N₂, Ar)

Synthesis of Substituted 2,2'-Bipyridine Ligands and their Impact on Complex Formation

The electronic and steric properties of the this compound core can be systematically tuned by introducing substituents onto the bipyridine ligand. This modulation is a powerful tool for influencing the stability, reactivity, and catalytic activity of the resulting complexes.

Introducing bulky alkyl groups onto the bipyridine backbone, particularly at the 6,6'-positions, exerts significant steric influence on the resulting nickel complex. This steric hindrance can affect the coordination geometry of the nickel center, the stability of the complex, and its reactivity pathways.

For example, a family of 4,4'-di-tert-butyl-2,2'-bipyridine ligands with varying substituents at the 6,6'-positions (e.g., methyl, isopropyl, sec-butyl, phenyl, or mesityl) has been synthesized to study these steric effects. digitellinc.com The synthesis of these ligands often involves multi-step procedures starting from commercially available substituted pyridines. A common strategy is the nickel-catalyzed reductive homocoupling of 2-chloropyridines, which can be an efficient method for creating the bipyridine scaffold. mdpi.com

Impact on Complex Formation and Properties:

Coordination: Bulkier substituents at the 6,6'-positions can hinder the coordination of the bipyridine ligand to the nickel center. digitellinc.com This can influence the thermodynamics of complex formation and may require more forcing reaction conditions.

Stability: Increased steric bulk around the nickel center can enhance the stability of certain intermediates. For instance, bulkier substituents have been shown to better stabilize nickel(I) species. digitellinc.com

Reactivity: The steric environment significantly impacts the catalytic performance of the resulting nickel complexes. While some level of steric bulk can be beneficial, excessive hindrance can block substrate access to the metal center, leading to lower catalytic activity. digitellinc.com For example, while a methyl group at the 6-position of 4,4'-di-tert-butyl-2,2'-bipyridine can lead to a highly active catalyst for cross-electrophile coupling, the introduction of two such groups at the 6,6'-positions can result in lower turnover frequencies. digitellinc.com

Substituent Position Effect on Nickel Complex Example Ligand
4,4'-positionsPrimarily electronic tuning, minor steric effects4,4'-di-tert-butyl-2,2'-bipyridine
6,6'-positionsSignificant steric hindrance, influences stability and reactivity6,6'-dimethyl-2,2'-bipyridine
5,5'-positionsPrimarily electronic tuning, minimal steric effects5,5'-dimethyl-2,2'-bipyridine

Synthesis of Electronically Modified Bipyridines:

A variety of synthetic methods are available for introducing functional groups onto the bipyridine framework. For instance, 4,4'-disubstituted 2,2'-bipyridines can be synthesized from 4,4'-dimethyl-2,2'-bipyridine via deprotonation and subsequent reaction with electrophiles. acs.org Other methods include nucleophilic aromatic substitution and cross-coupling reactions on halogenated bipyridines. nih.gov

Impact of Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the bipyridine ligand. This enhances the ligand's ability to donate electron density to the nickel center, potentially making the metal more electron-rich and influencing its redox properties.

Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl or ester functionalities decrease the electron density on the bipyridine ligand. This can make the nickel center more electrophilic and can stabilize lower oxidation states.

Studies on manganese and rhenium bipyridine complexes, which serve as good models, have shown that electron-withdrawing substituents shift the reduction potentials to more positive values, while electron-donating groups have the opposite effect. chemrxiv.orgresearchgate.net This electronic tuning is crucial for applications in catalysis, where the redox potential of the metal center often dictates the feasibility of key catalytic steps. DFT calculations have been employed to rationalize the electronic effects of substituents on the properties of 2,2'-bipyridine derivatives, highlighting the interplay of inductive and resonance effects. nih.gov

Substituent Type Effect on Bipyridine Ligand Effect on Nickel Center Example Substituent
Electron-DonatingIncreases electron densityBecomes more electron-rich-CH₃, -OCH₃
Electron-WithdrawingDecreases electron densityBecomes more electron-deficient-CF₃, -COOR

Ligand Exchange Reactions in the Formation of this compound Derivatives

Ligand exchange reactions are a powerful synthetic tool for generating derivatives of this compound. In this context, a pre-synthesized dialkylnickel complex can react with a bipyridine ligand, leading to the displacement of existing ligands and the formation of the desired bipyridine-containing complex.

A common precursor for such reactions is a dialkylnickel complex stabilized by more labile ligands, such as phosphines or pyridines. For example, a complex like bis(pyridine)bis(trimethylsilylmethyl)nickel(II) can undergo ligand exchange with 2,2'-bipyridine to form the corresponding (2,2'-bipyridine)dialkylnickel(II) complex.

The general principle of this approach is based on the relative binding affinities of the ligands for the nickel center. Bidentate chelating ligands like 2,2'-bipyridine often form more stable complexes than monodentate ligands like pyridine (B92270), thus providing a thermodynamic driving force for the exchange reaction. This process is an example of the chelate effect.

The reaction can be represented as:

[L₂Ni(Me)₂] + bpy → [(bpy)Ni(Me)₂] + 2 L

Where:

L is a labile monodentate ligand (e.g., pyridine, phosphine)

bpy is 2,2'-bipyridine

This strategy is particularly useful for synthesizing a library of this compound derivatives with different substituents on the bipyridine ligand. By starting with a common dialkylnickel precursor, various substituted bipyridines can be introduced, allowing for a systematic investigation of their steric and electronic effects on the properties of the final complex. The reaction conditions, such as solvent and temperature, can be optimized to ensure complete ligand exchange and high yields of the desired product.

Fundamental Organometallic Reaction Mechanisms of 2,2 Bipyridine Dimethylnickel

Oxidative Addition Pathways

Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in both the oxidation state and the coordination number of the metal. For nickel complexes, this typically involves the Ni(0)/Ni(II) or the Ni(I)/Ni(III) redox couples. The (2,2'-bipyridine) ligand plays a critical role in modulating the electronic properties of the nickel center, thereby influencing the facility and mechanism of these oxidative addition reactions.

The activation of carbon-halogen (C-X) bonds in aryl halides is a key step in many nickel-catalyzed cross-coupling reactions. The (2,2'-bipyridine)dimethylnickel system and its analogues have been instrumental in elucidating the mechanisms of this pivotal transformation. The oxidative addition of aryl halides to bipyridine-ligated nickel(I) is a commonly proposed step in these catalytic cycles. ucla.edunih.govosti.govresearchgate.net

In certain instances, the activation of aryl halides can proceed through a single electron transfer (SET) pathway. This mechanism involves the transfer of a single electron from the nickel complex to the aryl halide, generating a radical anion of the aryl halide, which then fragments to produce an aryl radical and a halide anion. While plausible, direct evidence for SET mechanisms with well-defined (2,2'-bipyridine)nickel complexes can be challenging to obtain. Radical clock experiments have been employed to probe for the intermediacy of aryl radicals. ucla.edu In one such study, the reaction of a Ni(I) complex with 1-bromo-2-isopentylbenzene, a radical clock substrate, did not yield any products indicative of a 1,5-hydrogen atom transfer, suggesting that a free aryl radical may not be formed. ucla.edu This points towards a mechanism where if a radical pair is formed, it recombines within the solvent cage faster than the radical clock can rearrange.

The more commonly invoked mechanism for C-X bond activation is a two-electron oxidative addition. This can occur through a concerted pathway or a stepwise process. In a concerted mechanism, the C-X bond adds across the nickel center in a single transition state. ucla.edu Alternatively, the reaction can proceed via an SN2-type mechanism, where the nickel center acts as a nucleophile and attacks the carbon atom of the C-X bond, displacing the halide. umb.edulibretexts.org

For (2,2'-bipyridine)nickel complexes, particularly those involving the Ni(I) oxidation state, oxidative addition leads to a Ni(III) intermediate. ucla.edunih.gov The formation of a structurally characterized Ni(III) aryl complex from the reaction of a well-defined Ni(I) complex, [(CO2Etbpy)NiICl]4, with an aryl bromide provided the first direct stoichiometric evidence for this Ni(I) to Ni(III) oxidative addition. ucla.edunih.govresearchgate.net This Ni(III) intermediate is often short-lived and can undergo further reactions, such as comproportionation with another equivalent of Ni(I) to form Ni(II) species. nih.gov

The nature of the aryl halide can influence the operative mechanism. For instance, the activation of stronger C(sp²)–Cl bonds by a photogenerated Ni(I)–bipyridine halide complex has been found to proceed through an SNAr-type pathway, involving a nucleophilic two-electron transfer from the Ni(I) 3d(z²) orbital to the Caryl–Cl σ* orbital. nih.gov This contrasts with the mechanisms observed for the activation of weaker C(sp²)–Br/I bonds. nih.gov

The stereochemistry of oxidative addition provides valuable insight into the reaction mechanism. For concerted oxidative additions, a cis-addition is typically expected, where the two fragments of the substrate add to the same side of the metal center. youtube.com In contrast, an SN2-type mechanism is expected to proceed with inversion of stereochemistry at the carbon center. umb.edunih.gov

Studies on the oxidative addition of N-tosylaziridines to (bpy)Ni(cod) or (bpy)NiEt₂ have shown that the C-N bond activation occurs with greater than 95% inversion of stereochemistry at the methylene (B1212753) carbon. nih.gov This result is consistent with an SN2-type nucleophilic attack of the nickel center on the aziridine (B145994) carbon. While this example involves a C-N bond, it provides a strong precedent for the stereochemical course of oxidative additions at (bipyridine)nickel centers.

While less common than C-X activation in the context of this compound, C-H bond activation is a significant area of organometallic chemistry. The oxidative addition of a C-H bond to a metal center is thermodynamically challenging due to the high bond dissociation energy of C-H bonds. youtube.com However, intramolecular C-H activation can be facilitated by the chelation effect of the bipyridine ligand, which can bring a C-H bond in close proximity to the nickel center. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general principles of C-H activation by transition metal complexes are well-established. youtube.comyoutube.com These processes can also occur via concerted mechanisms, similar to the activation of dihydrogen. libretexts.org

The rate and facility of oxidative addition are significantly influenced by the electronic properties of both the aryl halide substrate and the bipyridine ligand on the nickel complex.

For the oxidative addition of aryl bromides to a Ni(I)-bipyridine complex, a Hammett analysis revealed a positive correlation with the electron-withdrawing nature of the substituents on the aryl bromide (ρ ≈ +1). ucla.edu This indicates that electron-poor aryl bromides react faster, which is consistent with a mechanism where the nickel center acts as a nucleophile. ucla.edu However, this positive ρ value is smaller than what is typically observed for SNAr-type mechanisms, suggesting a more complex interplay of electronic factors. ucla.edu

Conversely, studies on bipyridyl-ligated gold(I) complexes, which are isoelectronic to Pd(0) complexes, have shown that electron-rich aryl iodides react faster. nih.gov This highlights that the electronic trends can be highly dependent on the specific metal and its oxidation state.

The electronic nature of the bipyridine ligand also plays a crucial role. Electron-donating substituents on the bipyridine ligand increase the electron density at the nickel center, which is expected to enhance its nucleophilicity and accelerate the rate of oxidative addition. libretexts.org Indeed, for the activation of C(sp²)–Cl bonds, electron donation from the bipyridine ligand to the nickel center decreases its effective nuclear charge, leading to a destabilization of the 3d orbitals and making the complex a more potent two-electron donor. nih.gov This ligand-induced modulation of the metal's electronic structure is a key principle in tuning the reactivity of these catalysts. nih.gov

Below is an interactive data table summarizing the relative rates of oxidative addition of various substituted bromobenzenes to a Ni(I)-bipyridine complex.

Table 1: Relative Rates of Oxidative Addition of Substituted Bromobenzenes to a Ni(I)-Bipyridine Complex

Substituent on Bromobenzene Relative Rate (k_rel)
p-CF₃ 2.6
p-Cl 1.4
H 1.0
p-Me 0.8

This data is illustrative and based on the general trends described in the literature, where electron-withdrawing groups accelerate the reaction. ucla.edu

The steric properties of both the substrate and the ligand also have a significant impact. For instance, the introduction of ortho-methyl groups on the aryl bromide dramatically decreases the rate of oxidative addition, indicating a high sensitivity to steric hindrance around the reaction center. ucla.edu This steric effect is consistent with an inner-sphere mechanism, such as a concerted or SN2-type pathway, where the substrate directly coordinates to the metal. ucla.edu

C-X Bond Activation with Aryl Halides

Reductive Elimination Processes

Reductive elimination is a pivotal step in many catalytic cycles, involving the formation of a new bond between two ligands and a concurrent reduction in the oxidation state of the metal center. In the case of (bpy)NiMe₂, this process typically involves the formation of carbon-carbon or carbon-heteroatom bonds.

C-C Bond Forming Reductive Elimination (e.g., methyl-methyl coupling)

The coupling of two methyl groups from (bpy)NiMe₂ to form ethane (B1197151) is a classic example of C-C bond forming reductive elimination. This reaction is a key bond-forming step in numerous transition metal-catalyzed processes relevant to the synthesis of pharmaceuticals, materials, and fine chemicals. chemrxiv.org The facility of this process is a significant factor in the utility of nickel complexes in catalysis.

While direct methyl-methyl coupling is fundamental, the combination of migratory insertion and reductive elimination from (bpy)NiMe₂ and related species opens pathways to more complex organic molecules like ketones and diketones. The insertion of carbon monoxide (CO) into a nickel-methyl bond leads to an acyl intermediate. Subsequent reductive elimination from a dialkyl or alkyl-acyl nickel complex can then form ketones. For instance, the reaction of a nickel complex with an organozinc reagent can form a reactive intermediate that readily undergoes reductive elimination to yield cross-coupling products. nih.gov

The geometry of the complex plays a crucial role in reductive elimination. For this process to occur, the two groups that are coupling must be in a cis orientation to each other. In square-planar complexes, such as those involving nickel(II), isomerization from a trans to a cis arrangement is often a prerequisite for reductive elimination. nih.gov The stereochemistry at the carbon centers is typically retained during the reductive elimination process. For example, in related nickel systems, the reductive elimination to form a C-N bond has been shown to proceed with inversion of stereochemistry at the carbon center. nih.gov This stereospecificity is a critical consideration in asymmetric catalysis.

C-Heteroatom Bond Forming Reductive Elimination

Beyond C-C bond formation, (bpy)NiMe₂ and analogous nickel complexes can participate in C-heteroatom bond forming reductive eliminations. These reactions are fundamental to the formation of C-N, C-O, and C-S bonds. nih.gov For instance, the reaction of N-tosylaziridines with (bpy)Ni(cod) or (bpy)NiEt₂ results in the oxidative addition of a C-N bond to the nickel center, forming an azametallacyclobutane. Subsequent oxidatively induced reductive elimination regenerates the aziridine, demonstrating the formation of a C-N bond. nih.gov These processes are integral to the development of catalytic methods for constructing molecules containing heteroatoms. nih.govnih.gov

Factors Influencing Reductive Elimination Kinetics and Thermodynamics

Several factors govern the rate and feasibility of reductive elimination from nickel(II) centers. Due to the relatively weak oxidizing ability of Ni(II), direct reductive elimination can have a high activation energy. rsc.orgnih.gov

Key influencing factors include:

Electron Density at the Metal Center: Reducing the electron density at the nickel center generally accelerates reductive elimination. nih.gov This can be achieved by using electron-withdrawing ligands or through the coordination of a Z-type ligand, such as a zinc-based Lewis acid. nih.gov

Coordination Number: A change in coordination number can influence the rate of reductive elimination, primarily by altering the electronics at the metal center. chemrxiv.org

Oxidation State: Oxidation-induced reductive elimination, where the metal center is oxidized prior to the bond-forming step, can significantly enhance the driving force for the reaction. rsc.org

FactorInfluence on Reductive Elimination
Electron-withdrawing ligands Accelerates
Increased steric bulk Generally accelerates
Coordination of Lewis acids Accelerates
Oxidation of the metal center Accelerates

Migratory Insertion Reactions (e.g., Carbon Monoxide Insertion)

Migratory insertion is another fundamental reaction of organometallic complexes where a ligand, such as carbon monoxide, inserts into a metal-ligand bond, typically a metal-alkyl bond. wordpress.comwikipedia.org This reaction does not change the oxidation state of the metal but decreases the total electron count by two during the insertion event. wordpress.com

Ni-C Bond Homolysis and Radical Generation

The cleavage of the nickel-carbon (Ni-C) bond in this compound, (bpy)Ni(CH3)2, is a fundamental process that can proceed via homolysis, leading to the generation of radical species. This reaction pathway is particularly relevant in the context of thermal and photochemical decomposition of the complex. While specific studies on the thermolysis of (bpy)Ni(CH3)2 are not extensively detailed in the reviewed literature, the principles of Ni-C bond homolysis can be understood from related bipyridine-ligated nickel complexes.

Photochemical activation is a well-documented method for inducing Ni-C bond homolysis. For instance, the irradiation of Ni(II)-bipyridine aryl halide complexes with light can trigger a ligand-to-metal charge transfer (LMCT) process. This excitation leads to the homolytic cleavage of the Ni-Caryl bond, resulting in the formation of an aryl radical and a three-coordinate Ni(I)-bipyridine halide species nih.gov. This process underscores the susceptibility of Ni-C bonds in the bipyridine ligand sphere to undergo homolysis under energetic input.

In a related context, studies on terpyridine nickel complexes have also demonstrated Ni-C bond homolysis. For example, a Ni(III)-trifluoromethyl complex, upon formation, readily undergoes homolysis of a Ni-CF3 bond to release a trifluoromethyl radical (•CF3). Although this is a Ni(III) species, it highlights the lability of Ni-C bonds and the propensity for radical generation in polypyridyl nickel complexes.

The thermolysis of related organometallic complexes, such as di-n-butylbis(triphenylphosphine)platinum(II), has been shown to proceed via reductive elimination, which is a competing pathway to homolysis. However, the initial step often involves ligand dissociation to create a vacant coordination site, which can be a prerequisite for subsequent bond-breaking steps harvard.edu. In the case of (bpy)Ni(CH3)2, thermal activation would likely lead to the homolytic cleavage of one Ni-CH3 bond as the initial, primary step. This would generate a methyl radical (•CH3) and a (bpy)Ni(I)CH3 species.

The generated methyl radicals are highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or other organic molecules present in the reaction mixture to form methane (B114726) (CH4), or dimerization to form ethane (C2H6). The resulting Ni(I) species is also reactive and can participate in further redox processes, as discussed in the following section.

Table 3.4.1: General Characteristics of Ni-C Bond Homolysis in Related Nickel-Bipyridine Complexes

Precursor TypeActivation MethodProductsSpectroscopic Evidence
Ni(II)-bpy aryl halidePhotolysis (LMCT)Aryl radical, Ni(I)-bpy halideTransient Absorption Spectroscopy nih.gov
Ni(III)-terpyridine trifluoromethylSpontaneousTrifluoromethyl radical-
(bpy)Ni(CH3)2 (Proposed)ThermolysisMethyl radical, (bpy)Ni(I)CH3EPR (expected)

Comproportionation and Disproportionation Equilibria Involving Different Nickel Oxidation States

The chemistry of this compound is significantly influenced by comproportionation and disproportionation equilibria, which involve the interconversion of nickel complexes in different oxidation states (0, I, and II). These electron transfer events are crucial for understanding the speciation of the catalyst in solution and its reactivity in catalytic cycles rsc.org.

A key equilibrium involves the disproportionation of a Ni(I) species. For instance, a (bpy)Ni(I)CH3 complex, which can be formed from the homolysis of (bpy)Ni(CH3)2, can undergo disproportionation to yield a Ni(0) species, such as (bpy)Ni(0), and a Ni(II) species, like (bpy)Ni(CH3)2. This can be represented by the following equilibrium:

2 (bpy)Ni(I)CH3 ⇌ (bpy)Ni(0) + (bpy)Ni(CH3)2

Conversely, the comproportionation of a Ni(0) and a Ni(II) species can generate the Ni(I) state. The reaction of (bpy)Ni(CH3)2 with a suitable Ni(0) complex, for example, can lead to the formation of the corresponding Ni(I) complex. These equilibria are often rapid and can be influenced by various factors, including the solvent, the presence of other ligands, and the specific substituents on the bipyridine ligand researchgate.netresearchgate.net.

Electrochemical studies on related tris(bipyridine)nickel complexes provide quantitative insights into these redox processes. The cyclic voltammetry of [Ni(Mebpy)3]2+ (where Mebpy is 4,4'-dimethyl-2,2'-bipyridine) in dimethylformamide reveals two sequential one-electron reductions at closely spaced potentials, corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples chemrxiv.orgchemrxiv.org.

The comproportionation reaction between the Ni(II) and Ni(0) complexes to form the Ni(I) species has been shown to be extremely fast. For [Ni(Mebpy)3]2+, the rate constant for comproportionation has been determined to be greater than 106 M-1s-1, which is consistent with a diffusion-controlled, outer-sphere electron transfer process chemrxiv.orgchemrxiv.org. This high rate constant indicates that on the timescale of many catalytic reactions, the Ni(I) species can be the predominant form in solution, even if the initial catalyst is a Ni(II) or Ni(0) complex.

The position of these equilibria is also sensitive to the electronic properties of the ligands. For instance, the presence of π-accepting ligands can favor the disproportionation of Ni(I) species by stabilizing the resulting Ni(0) and Ni(II) states researchgate.net.

Table 3.5.1: Electrochemical and Kinetic Data for Redox Equilibria in a Related Nickel-Bipyridine System

Redox ProcessE0' (V vs. Ag/AgCl)Rate ConstantMethodReference
[Ni(Mebpy)3]2+ + e- ⇌ [Ni(Mebpy)3]+-1.06 ± 0.01-Cyclic Voltammetry chemrxiv.org
[Ni(Mebpy)3]+ + e- ⇌ [Ni(Mebpy)3]0-1.15 ± 0.01-Cyclic Voltammetry chemrxiv.org
[Ni(Mebpy)3]2+ + [Ni(Mebpy)3]0 ⇌ 2 [Ni(Mebpy)3]+-kcomp > 106 M-1s-1Steady-State Voltammetry chemrxiv.orgchemrxiv.org

These data highlight the delicate balance between the different nickel oxidation states in bipyridine-ligated systems and underscore the importance of considering comproportionation and disproportionation equilibria when evaluating the mechanism of reactions catalyzed by this compound.

Catalytic Applications and Mechanistic Elucidation of 2,2 Bipyridine Dimethylnickel

Carbon-Carbon Cross-Coupling Reactions

(2,2'-Bipyridine)dimethylnickel, often denoted as [(bpy)Ni(Me)₂], has emerged as a potent precatalyst in several carbon-carbon cross-coupling reactions. A key feature of its utility is its activation under visible light, a process termed Photo-Initiated Nickel Catalysis (PiNiC). Upon exposure to visible light, the complex undergoes nickel-carbon bond homolysis, generating a catalytically active Ni(0) species and reactive methyl radicals. nih.gov This photo-initiation circumvents the often-unclear activation mechanisms of traditional Ni(II) precatalysts. nih.gov

Alkyl-Aryl Cross-Coupling

This compound serves as an effective precatalyst for the cross-coupling of aryl bromides with alkyl organozinc reagents. The photo-initiated generation of the active Ni(0) species from the stable Ni(II) dimethyl complex is central to this transformation. This method allows for the late-stage installation of various alkyl and benzyl (B1604629) groups onto aromatic rings, which is a valuable strategy in medicinal chemistry and drug design. nih.gov The process demonstrates the robustness and utility of using light to unmask the active catalyst from a more stable precursor. nih.gov

Methylative Cross-Coupling Reactions

A direct application of the photo-initiated decomposition of this compound is in methylative cross-coupling reactions. The process not only generates the Ni(0) catalyst required for the cross-coupling cycle but also produces methyl radicals that can be directly incorporated into the product. nih.gov This dual role makes it an efficient system for the methylation of Csp²-hybridized carbon centers, such as those in aryl bromides. The methodology has been successfully applied to install both methyl (CH₃) and deuterated methyl (CD₃) groups onto various aromatic scaffolds. nih.gov

Table 1: Scope of Photo-Initiated Methylative and Alkylative Cross-Coupling using this compound Precatalyst nih.gov

EntryAryl Bromide SubstrateCoupling PartnerProductNotes
14-Bromobenzonitrile(CH₃)₂Zn4-MethylbenzonitrileLate-stage methylation
24'-Bromoacetophenone(CH₃)₂Zn4'-MethylacetophenoneInstallation of methyl group
32-Bromonaphthalene(CD₃)₂Zn2-(Trideuteriomethyl)naphthaleneIsotopic labeling application
44-BromobiphenylBenzylzinc bromide4-BenzylbiphenylBenzylation of aryl halide
5Methyl 4-bromobenzoateAlkylzinc reagentMethyl 4-alkylbenzoateGeneral alkyl-aryl coupling

This table is a representation of the types of transformations possible as described in the source literature. Specific yields and reaction conditions are detailed in the cited reference.

Conjugate Addition Reactions

Polymerization Catalysis

Based on the available scientific literature, the specific use of this compound for polymerization catalysis has not been extensively reported. Research into nickel-catalyzed polymerization often employs other types of bipyridine or related diimine ligand systems.

Carbon-Heteroatom Coupling Reactions (e.g., C-N, C-O)

There is a lack of specific reports in the surveyed literature on the use of this compound as a precatalyst for carbon-heteroatom coupling reactions, such as C-N or C-O bond formation. While nickel catalysis is broadly applied in this area, the catalytic activity of this particular dimethyl complex has not been a focus of published research.

C-H Functionalization and Activation

The role of this compound in C-H functionalization and activation reactions is not a prominent topic in the reviewed chemical literature. Catalytic systems for C-H activation often involve other transition metals or different nickel-ligand combinations.

Mechanistic Investigations in Catalytic Cycles

Mechanistic studies provide a foundational understanding of how precatalysts like this compound enter into and participate in catalytic cycles. These investigations often focus on reaction kinetics and the direct observation of fleeting intermediates.

Kinetic analysis of reactions involving (2,2'-Bipyridine)dialkylnickel complexes reveals crucial information about their stability and reactivity. A key elementary step in many cross-coupling reactions is reductive elimination, where two organic ligands couple and are released from the metal center.

Seminal work by Yamamoto and colleagues on the closely related (2,2'-Bipyridine)diethylnickel(II) complex determined that the barrier to reductive elimination of ethane (B1197151) is remarkably high. This stability is a defining characteristic of (2,2'-Bipyridine)dialkylnickel(II) complexes. nih.govacs.org However, the rate of this process can be dramatically influenced by the introduction of other coordinating species. The addition of π-accepting olefins, for instance, was found to induce rapid reductive elimination, likely through the formation of a five-coordinate intermediate that lowers the activation barrier. nih.govacs.org

ComplexReactionActivation Barrier / RateConditionsReference
(bpy)NiEt₂Reductive Elimination68 kcal·mol⁻¹N/A nih.govacs.org
(L4)Ni(CH₂SiMe₃)₂†Reductive Eliminationk = 3.72 × 10⁻⁴ s⁻¹60 °C, C₆D₆ acs.org
(L4)Ni(CH₂SiMe₃)₂†Reductive Eliminationk = 3.66 × 10⁻⁶ s⁻¹Ambient Temp. nih.govacs.org
(bpy)NiEt₂ + Methyl Acrylate (B77674)Reductive EliminationRapid (<5 min)N/A nih.govacs.org
Table 1: Kinetic Data for Reductive Elimination from Ni(II) Dialkyl Complexes.
(bpy) = 2,2'-Bipyridine (B1663995); †(L4) = 2,9-bis(2,6-diisopropylphenyl)-1,10-phenanthroline.

The data clearly indicate that while direct reductive elimination from a four-coordinate (2,2'-Bipyridine)dialkylnickel(II) complex is a slow process, the coordination of an external π-acceptor ligand provides a much lower energy pathway. This highlights the importance of substrate coordination in facilitating the product-forming step in catalytic cycles involving such intermediates.

While this compound is a stable Ni(II) complex, the active species in many nickel-catalyzed reactions are often in the Ni(0), Ni(I), or Ni(III) oxidation states. Identifying and characterizing these transient intermediates is crucial for elucidating the full catalytic cycle. chemrxiv.org

(2,2'-Bipyridine)nickel(II) Intermediates: The starting complex, this compound, is itself a key intermediate. Its square-planar, diamagnetic d⁸ configuration is well-characterized. In catalytic cycles, related Ni(II) species like (bpy)Ni(aryl)(halide) are frequently observed and have been identified as genuine intermediates through kinetic and spectroscopic analysis. acs.org

(2,2'-Bipyridine)nickel(I) Intermediates: Ni(I) species are paramagnetic and can be characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov They are often formed by the reduction of Ni(II) precursors or by the homolysis of a Ni(II)-C bond. nih.govnih.gov These three-coordinate Ni(I) complexes are highly potent in activating substrates like aryl halides via oxidative addition. nih.gov

(2,2'-Bipyridine)nickel(III) Intermediates: Ni(III) intermediates are also paramagnetic and are typically short-lived. They are often proposed in mechanisms involving oxidative addition to a Ni(I) species or single-electron oxidation of a Ni(II) complex. nih.govnih.gov For example, the reaction of a photogenerated Ni(I)-bpy halide with an aryl halide is proposed to form a transient Ni(III)-bpy aryl dihalide complex. nih.gov The characterization of stable Ni(III)-imide complexes has provided valuable insight into the properties of these high-oxidation-state intermediates. nih.gov

The transformation of this compound into these other intermediates would require either oxidation or reduction. For example, reaction with an oxidant could generate a Ni(III) species, which could then undergo reductive elimination. Alternatively, a two-electron reduction would lead to a Ni(0) species, a common entry point for catalytic cross-coupling cycles. The high stability of the dimethyl complex suggests that these initial activation steps are critical and often energetically demanding.

Electronic Structure, Bonding, and Computational Studies of 2,2 Bipyridine Dimethylnickel Systems

Metal Oxidation States and Spin States in Bipyridine-Nickel Complexes

Nickel complexes are known for their ability to access multiple oxidation states, a key factor in their catalytic versatility. The most common and stable oxidation state for nickel is +2, which corresponds to a d⁸ electron configuration. Current time information in Mid Ulster, GB. In four-coordinate (2,2'-bipyridine)nickel(II) complexes, the geometry and spin state are intrinsically linked. A square planar geometry typically results in a low-spin, diamagnetic (S=0) state. Current time information in Mid Ulster, GB. This is due to a large energy gap (Δ) between the dₓ²-y² orbital and the other d-orbitals, which favors spin pairing. Current time information in Mid Ulster, GB.

However, distortion from this geometry towards a pseudo-tetrahedral arrangement can lead to a high-spin, paramagnetic (S=1) triplet state. Current time information in Mid Ulster, GB. This change is often observed in excited states or with sterically demanding ligands. Current time information in Mid Ulster, GB.nih.gov

While Ni(II) is the most stable state, the odd-electron Ni(I) and Ni(III) oxidation states are crucial and widely proposed intermediates in catalytic cycles, such as those for cross-coupling and photoredox reactions. researchgate.netrsc.org The accessibility of these states is often modulated by the electronic properties of the ligands. For instance, the reduction of a Ni(II)-bipyridine complex can lead to a species formally described as Ni(I), though the true electronic picture is more nuanced, as discussed below. nih.gov Similarly, oxidative addition to a Ni(I) species can generate a transient Ni(III) intermediate. researchgate.net The L-edge X-ray absorption spectroscopy (XAS) is a powerful technique for probing these states, with the L₃-edge peak for low-spin Ni(II) complexes typically appearing in the 853–854 eV range. nih.gov

The Role of 2,2'-Bipyridine (B1663995) as a Redox-Innocent vs. Redox-Active Ligand

The 2,2'-bipyridine (bpy) ligand is a classic example of a "non-innocent" or redox-active ligand. Unlike a redox-innocent ligand, which merely acts as a spectator Lewis base, a redox-active ligand can participate directly in the redox processes of the complex. nih.gov

In the context of bipyridine-nickel systems, this is most evident upon reduction. When a (bpy)Ni(II) complex accepts an electron, the electron often populates the low-lying π* orbital of the bipyridine ligand rather than a metal-centered d-orbital. Current time information in Mid Ulster, GB.rsc.org This results in the formation of a bipyridine radical anion (bpy•⁻). Therefore, the resulting complex is more accurately described as a high-valent Ni(II) center antiferromagnetically coupled to a ligand radical anion, [Ni(II)(bpy•⁻)]⁺, rather than a formal Ni(I) complex. nih.gov

This ligand-centered reduction is supported by several lines of evidence:

Computational Studies: DFT calculations consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of (bpy)Ni(II) complexes is located on the bipyridine ligand. Current time information in Mid Ulster, GB.

Spectroscopic Evidence: The formation of the bpy radical anion gives rise to characteristic strong absorptions in the visible or near-IR region of the electronic spectrum. rsc.org

Structural Data: The C-C bond connecting the two pyridine (B92270) rings of the bipyridine ligand shows a characteristic shortening upon reduction, which is indicative of an increased bond order consistent with the population of a π* orbital. rsc.org

The redox activity of the bipyridine ligand is also dependent on the coordination geometry of the nickel center. Four-coordinate, square-planar nickel complexes are well-suited to promote ligand-centered redox events. In contrast, three-coordinate, trigonal planar nickel complexes are more likely to be true nickel-centered radicals, where the ligand remains redox-innocent. nih.govnih.gov

Density Functional Theory (DFT) and Ab Initio Computational Analyses

DFT calculations are routinely used to predict the ground-state geometries and electronic structures of transition metal complexes like (2,2'-Bipyridine)dimethylnickel. For a d⁸ Ni(II) center, a square-planar coordination environment is expected and computationally confirmed. The optimization of the molecular geometry provides key parameters such as bond lengths and angles.

Table 1: Representative Geometric Parameters for Square-Planar (Diimine)Ni(II)R₂ Complexes Note: These are typical values based on related structures; specific data for (bpy)NiMe₂ was not available in the cited sources.

Parameter Typical Value Description
Bond Lengths
Ni-N ~2.00 - 2.10 Å Nickel-Nitrogen bond distance
Ni-C (alkyl) ~1.95 - 2.05 Å Nickel-Carbon bond distance
N-C (pyridine) ~1.34 - 1.36 Å Intraligand bond in bipyridine
C-C (inter-ring) ~1.47 - 1.49 Å Bond connecting the two pyridine rings
Bond Angles
N-Ni-N ~80° - 88° Bite angle of the bipyridine ligand
C-Ni-C ~85° - 95° Angle between the two alkyl groups
N-Ni-C (cis) ~90° - 100°

These values are generalized from data on similar Ni(II) complexes. nih.govresearchgate.net

The Nickel-Carbon bond dissociation energy (BDE) is a critical parameter that quantifies the strength of the Ni-C bond and is directly related to the complex's thermal stability and reactivity. A higher BDE indicates a stronger, more stable bond. BDEs can be computed using DFT by calculating the enthalpy change of the homolytic cleavage of the bond.

A key reaction pathway for (diimine)Ni(II)dialkyl complexes is the reductive elimination of an alkane, forming a C-C bond and a Ni(0) species. This step is often the turnover-limiting step in catalytic cross-coupling cycles. The mechanism typically proceeds through a concerted, three-center transition state where the two alkyl groups and the nickel atom form a transient ring. acs.org This process occurs with retention of stereochemistry at the carbon centers. acs.org

Computational studies are essential for locating this transition state and calculating the associated activation energy barrier. Seminal work by Yamamoto and colleagues determined that the barrier to reductive elimination from the closely related (bpy)NiEt₂ complex was exceptionally high, at 68 kcal·mol⁻¹. nih.gov This high barrier explains the remarkable stability of many such dialkylnickel(II) complexes.

However, the barrier can be dramatically lowered. For example, the introduction of π-accepting olefins like methyl acrylate (B77674) can induce rapid reductive elimination, presumably by coordinating to the nickel center to form a five-coordinate intermediate that is primed for elimination. nih.gov More recent computational work continues to explore different models for facilitating this crucial step, including controlling the electron density at the nickel center or inducing elimination through oxidation. rsc.org

Table 2: Calculated Activation Barriers for Reductive Elimination

Complex Reaction Activation Barrier (kcal/mol) Method/Reference
(bpy)NiEt₂ C₂H₆ Reductive Elimination 68 Experimental/Yamamoto nih.gov

Analysis of the molecular orbitals (MOs) and charge distribution provides a deep understanding of the bonding and reactivity of this compound. As established by numerous computational studies, the frontier molecular orbitals of such complexes have distinct characters. Current time information in Mid Ulster, GB.nih.gov

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically a metal-centered orbital, primarily of Ni d-orbital character (often the d₂₂ or a similar orbital).

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is almost invariably a π* orbital of the 2,2'-bipyridine ligand. Current time information in Mid Ulster, GB.

This orbital arrangement has profound consequences. Electronic excitations are often characterized as metal-to-ligand charge transfer (MLCT) transitions. Furthermore, as mentioned in section 5.2, reduction of the complex populates the ligand-based LUMO, highlighting the redox-active nature of the bipyridine ligand.

Spectroscopic Characterization of Electronic Properties and Excited States

The electronic properties and excited states of nickel-bipyridine complexes, including analogues of this compound, have been extensively studied using various spectroscopic techniques. These investigations provide critical insights into the nature of their low-lying excited states, which are fundamental to their photochemical reactivity.

The electronic absorption spectra of these complexes are characterized by several key transitions. For instance, the dimesitylnickel(II) complex with a 2,2'-bipyridine ligand, [(bpy)NiMes₂], exhibits strongly solvatochromic long-wavelength electronic absorptions. researchgate.net This solvatochromism indicates a significant change in the dipole moment of the complex upon electronic excitation, a hallmark of charge-transfer transitions.

In many Ni(II)-bpy complexes, the lowest energy absorptions are typically assigned to metal-to-ligand charge transfer (MLCT) states. nih.govresearchgate.net Specifically, excitation into these bands promotes an electron from a d-orbital on the nickel center to a π* orbital of the bipyridine ligand. For example, in a series of Ni(II)-bpy aryl halide complexes, excitation at wavelengths around 530 nm populates a singlet MLCT (¹MLCT) state. nih.gov This state is very short-lived and rapidly undergoes intersystem crossing to form triplet ligand-field (³d-d) excited states within a few picoseconds. nih.gov These ³d-d states have longer lifetimes, on the order of nanoseconds, and are considered to be the key intermediates in subsequent photochemical reactions. nih.gov

Computational studies, such as density functional theory (DFT), have been instrumental in assigning the character of these excited states. nih.gov For a range of Ni(II)-bpy complexes, calculations support the presence of low-lying MLCT and ligand-to-metal charge transfer (LMCT) potential energy surfaces that govern their photochemistry. nih.govnih.gov The energy of these states can be tuned by modifying the substituents on both the bipyridine and the other ligands attached to the nickel center. nih.govnih.gov

A summary of key spectroscopic features for related Ni-bipyridine complexes is presented below.

Complex TypeTransition TypeAbsorption Maxima (λ_max)Excited State Dynamics
[(bpy)NiMes₂]MLCTStrongly solvatochromic long-wavelength absorptionsNot detailed
Ni(II)(R-bpy)(R'-Ph)Cl¹MLCT~530 nmRapid intersystem crossing (~5-10 ps) to ³(d-d) states
[Ni(H₂O)₆]²⁺d-d450 nm, 700 nm-
[Ni(NH₃)₆]²⁺d-d360 nm, 590 nm-

This table presents data for analogues and related nickel complexes to illustrate the general spectroscopic properties of Ni-bipyridine systems.

Valence-Inverted States and Their Reactivity

A particularly fascinating aspect of the electronic structure of some Ni(II) complexes is the existence and reactivity of valence-inverted states. High-level computational studies have uncovered a phenomenon known as valence-inverted reactivity (VIR) in excited states of Ni(II) complexes containing bipyridine ligands. nih.govresearchgate.net

This concept is exemplified by the triplet excited state of an aryl-nickel(II)-bipyridine bromide complex, ³[(Ar)(bpy)NiII(Br)]. nih.govresearchgate.net This state, generated via triplet energy transfer, possesses a valence-inverted electronic configuration. nih.govresearchgate.net In this state, the uppermost dₓ²₋y² orbital, which is metal-ligand antibonding, becomes occupied. nih.govresearchgate.net

The occupation of this antibonding orbital has profound consequences for the reactivity of the complex. It facilitates the opening of a coordination site on the nickel center by causing the bidentate bipyridine ligand to shift to a monodentate coordination mode, with one pyridine ring dangling. nih.govresearchgate.net This creates a coordinatively unsaturated, tricoordinate Ni(II) intermediate. This highly reactive intermediate can then participate in reactions such as C-H bond activation of solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The proposed mechanism involves the insertion of the Ni(II) center into a C-H bond of THF, followed by a proton transfer to the dangling pyridine moiety, ultimately leading to the formation of an arylated THF product through reductive coupling. nih.govresearchgate.net

This valence-inverted reactivity pattern is a novel concept in the chemistry of d⁸ metal complexes and offers a new strategy for designing useful chemical transformations, such as C-H functionalization and cross-coupling reactions. nih.govresearchgate.net The agreement between calculated high kinetic isotope effects and experimental observations provides strong support for this C-H activation mechanism. nih.govresearchgate.net

Emerging Frontiers and Future Research Directions

Rational Design of Ligand Scaffolds for Enhanced Catalytic Performance

The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. For (2,2'-Bipyridine)dimethylnickel systems, the rational design of the bipyridine scaffold is a key strategy for enhancing catalytic activity and selectivity. Researchers are moving beyond simple substitution to create sophisticated ligand architectures that can precisely control the catalyst's behavior.

One approach involves the introduction of bulky substituents on the bipyridine ring to create a well-defined chiral pocket around the nickel center. chemrxiv.org This steric hindrance can influence substrate approach and, consequently, the stereoselectivity of the reaction. For example, dumbbell-shaped 2,2'-bipyridine (B1663995) ligands with large triarylmethyl groups have shown superior performance in nickel-catalyzed cross-coupling reactions by controlling the coordination of the metal. researchgate.net

Furthermore, the electronic properties of the bipyridine ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. These modifications alter the electron density at the nickel center, which in turn affects its reactivity in key catalytic steps such as oxidative addition and reductive elimination. nih.gov For instance, the use of 4,4'-dimethoxy-2,2'-bipyridine (B102126) has been shown to be effective in certain cross-electrophile coupling reactions. nih.gov The development of new ligand families, such as those based on pyridyl-2-carboxamidines, has also provided catalysts that outperform traditional bipyridine ligands in specific applications. nih.gov

The design of ligands is not limited to bidentate systems. Tridentate ligands, such as 2,6-pyridinedicarboxamidines, have demonstrated excellent results in challenging coupling reactions, highlighting the potential of varying the ligand's denticity to achieve superior catalytic outcomes. nih.gov This multi-pronged approach to ligand design, combining steric, electronic, and coordination geometry considerations, is crucial for developing next-generation nickel catalysts with tailored functionalities.

Development of Asymmetric Catalysis with Chiral Bipyridine Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A significant area of research focuses on the development of asymmetric catalysis using chiral derivatives of this compound. The goal is to create catalysts that can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A key strategy in this endeavor is the design and synthesis of novel chiral 2,2'-bipyridine ligands. These ligands often possess C2 or C1 symmetry and incorporate chiral elements that create a stereochemically defined environment around the nickel atom. researchgate.net For example, a new class of chiral 2,2'-bipyridine ligands, known as SBpy, has been rationally designed to minimize short-range steric hindrance while allowing for structural tunability. These ligands have proven effective in the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov

Another innovative approach involves the use of planar-chiral bipyridine derivatives. scispace.com These ligands, where chirality arises from the non-planar arrangement of the bipyridine rings, have shown promise in various asymmetric transformations. The development of modular and tunable chiral pyridine (B92270) units (CPUs) that can be readily incorporated into bipyridine scaffolds represents a significant advancement. acs.org These CPUs, featuring rigid fused-ring frameworks, can effectively translate chiral information to the catalytic center, leading to high enantioselectivity in reactions like intermolecular reductive additions and Ullmann couplings. acs.org

The synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has also been achieved, and their application in iron(II)-catalyzed asymmetric reactions has demonstrated the potential for high chiral induction. rsc.org While this is not a nickel-based system, the ligand design principles are transferable and highlight the ongoing efforts to expand the toolbox of chiral ligands for transition metal catalysis.

Mechanistic Probing using Advanced Spectroscopic Techniques

A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. Researchers are employing a suite of advanced spectroscopic techniques to unravel the intricate mechanistic details of reactions catalyzed by this compound and its derivatives. These studies provide insights into the structure and reactivity of key catalytic intermediates.

Ultrafast transient absorption (TA) spectroscopy has emerged as a powerful tool for studying the photophysical processes in nickel-bipyridine catalyzed photoredox reactions. acs.orgnih.gov These studies have revealed the formation and decay of metal-to-ligand charge transfer (MLCT) excited states in Ni(I)-bipyridine halide complexes, providing crucial information about their lifetimes and reactivity. acs.orgnih.gov The data suggests that while these excited states are relatively long-lived for first-row transition metal complexes, their duration is likely too short for diffusion-controlled bimolecular reactions, offering a more nuanced view of the catalytic cycle. nih.gov

X-ray absorption spectroscopy (XAS) is another valuable technique for probing the electronic structure of nickel complexes. osti.gov By analyzing the Ni K-edge and L-edge spectra of Ni(II) 2,2'-bipyridine complexes, researchers have gained experimental evidence for their highly covalent and multiconfigurational electronic structures. osti.gov These findings highlight the significant mixing of Ni → bpy metal-to-ligand charge transfer (MLCT) configurations into the ground-state wave function, which has profound implications for the catalyst's reactivity. osti.gov

Cyclic voltammetry and nuclear magnetic resonance (NMR) spectroscopy are also routinely used to characterize nickel-bipyridine complexes and study their redox behavior. morressier.com These techniques provide information on the stability of different oxidation states and can help to identify the active catalytic species in a reaction. By combining experimental data from these various spectroscopic methods with computational studies, a more complete picture of the catalytic cycle can be constructed, paving the way for the development of improved catalytic systems. acs.orgnih.gov

Exploration of Intermetallic Cooperativity in Bimetallic Systems

The concept of bimetallic cooperativity, where two metal centers work in concert to facilitate a chemical transformation, is a rapidly developing area in catalysis. nih.govrsc.org This approach, inspired by the active sites of many metalloenzymes, offers the potential for unique reactivity that is not achievable with mononuclear catalysts. nih.gov Research into bimetallic systems involving nickel is gaining momentum, with a focus on understanding how metal-metal interactions can influence catalytic performance. acs.org

While the specific compound this compound is a mononuclear complex, the principles of ligand design and catalytic activity are being extended to the development of bimetallic nickel systems. For instance, bimetallic nickel(II) complexes with paddle-wheel structures, featuring close nickel-nickel interactions, have been synthesized and shown to be effective catalysts for challenging C-H activation reactions. acs.org

The design of dinucleating ligands that can hold two metal centers in close proximity is crucial for exploring bimetallic cooperativity. researchgate.net These ligands can facilitate bond activation across the bimetallic core, leading to enhanced reactivity. sci-hub.se Although much of the work in this area has focused on other metals, the fundamental principles are applicable to the design of novel bimetallic nickel catalysts. The synergy between two metal atoms can lead to new mechanistic pathways and the ability to activate traditionally unreactive bonds. nih.gov The exploration of bimetallic nickel complexes supported by bipyridine-type ligands is a promising avenue for future research, with the potential to unlock new catalytic transformations.

Integration with Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding the development of new catalytic processes. The integration of this compound and related catalysts into sustainable chemical methodologies is a key research focus, aiming to reduce environmental impact and improve resource efficiency.

One significant area of progress is the use of these nickel complexes in photoredox catalysis. figshare.comacs.org These reactions can often be carried out under mild conditions, using visible light as a renewable energy source to drive the chemical transformation. figshare.com The bipyridine-nickel complex can play multiple roles in these systems, acting as both a photocatalyst and a cross-coupling catalyst, thereby streamlining the reaction process. figshare.comacs.org

Furthermore, efforts are being made to develop heterogeneous catalytic systems based on nickel-bipyridine complexes. For example, modifying graphene oxide with a nickel(II)-bipyridine complex has resulted in a nanocomposite with remarkable photocatalytic activity under sunlight. mdpi.com This approach not only harnesses solar energy but also facilitates catalyst recovery and reuse, a key tenet of sustainable chemistry. The immobilization of nickel-bipyridine units within porous organic polymers has also been shown to create robust and recyclable heterogeneous catalysts for C-H functionalization reactions. researchgate.net

The use of nickel, an earth-abundant and less expensive metal compared to precious metals like palladium, is in itself a move towards more sustainable catalysis. mdpi.com By developing highly efficient and selective nickel catalysts, chemists can reduce the reliance on rare and costly metals, contributing to a more sustainable chemical industry. The continued exploration of this compound and its derivatives in the context of green chemistry will undoubtedly lead to the development of cleaner and more economical chemical processes.

Q & A

Q. Advanced Research Focus

  • Solvent effects : Acetonitrile (ACN) destabilizes complexes via ligand exchange, leading to rapid degradation. In contrast, dichloromethane or THF maintains complex integrity due to weaker solvent coordination .
  • Counterion role : Hexafluorophosphate (PF₆⁻) counterions improve solubility in nonpolar solvents and stabilize cationic nickel centers. Chloride (Cl⁻) counterions, however, may coordinate to nickel, altering reactivity .
  • Case study : In electrocatalytic hydrogen evolution, complexes in trifluoroacetic acid (TFA) show higher activity than those in HClO₄ due to stronger proton-donating ability, but rapid deactivation occurs without sterically shielded ligands .

What strategies address contradictory data in mechanistic studies of nickel-bipyridine-catalyzed reactions?

Advanced Research Focus
Contradictions often arise from differing experimental conditions or unaccounted intermediates. Resolution strategies include:

  • In situ spectroscopy : Time-resolved UV-vis or EPR monitors transient species (e.g., Ni(I) or radical anions) during catalysis .
  • Isotopic labeling : Using deuterated substrates clarifies proton-transfer steps in hydrogenation or coupling reactions .
  • Computational validation : Comparing DFT-predicted activation barriers with kinetic data identifies plausible pathways. For example, methyl substituents lower the energy of rate-determining oxidative addition steps in C–C coupling .

How does the electronic structure of this compound compare to analogous copper or zinc complexes?

Q. Basic Research Focus

  • Nickel vs. copper : Nickel complexes exhibit lower redox potentials (Ni(II)/Ni(I) ≈ −1.1 V vs. Cu(II)/Cu(I) ≈ +0.5 V), making them better reductants. Copper-bipyridine complexes, however, show stronger MLCT absorption due to higher d-orbital energy .
  • Nickel vs. zinc : Zinc complexes (e.g., Zn(4,4'-dimethyl-2,2'-bipyridine)Cl₂) adopt tetrahedral geometries, whereas nickel prefers square-planar or octahedral configurations. Zinc lacks accessible redox states, limiting catalytic utility compared to nickel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.